

chiral synthesis of (S)-2-methylamphetamine

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Compound of Interest		
Compound Name:	Ortetamine, (S)-	
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An In-Depth Technical Guide to the Chiral Synthesis of (S)-2-Methylamphetamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the principal methodologies for the chiral synthesis of (S)-2-methylamphetamine, the more pharmacologically active enantiomer. It details stereospecific reductions of chiral precursors, chiral resolution of racemic mixtures, and modern asymmetric synthesis techniques. The information is intended for a specialist audience in the fields of organic chemistry, pharmacology, and forensic science.

Introduction

(S)-2-Methylamphetamine (also known as dextromethamphetamine) is a potent central nervous system (CNS) stimulant. Its physiological effects are significantly greater than those of its enantiomer, (R)-2-methylamphetamine. Consequently, synthetic routes that can selectively produce the (S)-enantiomer are of significant scientific and forensic interest. Syntheses that begin with achiral precursors, such as those utilizing phenyl-2-propanone (P2P), invariably produce a racemic mixture of both enantiomers, which must then be separated if a single enantiomer is desired.

Enantioselective synthesis, or chiral synthesis, aims to produce a single enantiomer directly, bypassing the need for resolution and improving process efficiency. This guide explores the three primary strategies for achieving this:

 Stereospecific Reduction of Chiral Precursors: Leveraging naturally occurring or synthetically derived chiral molecules that already possess the desired stereochemistry at the C2 position.



- Chiral Resolution of Racemic Mixtures: Synthesizing a racemic mixture and then separating
 the enantiomers, typically through the formation of diastereomeric salts.
- Modern Asymmetric Synthesis: Building the chiral center into the molecule from an achiral precursor using a chiral catalyst or reagent.

The following sections will provide detailed experimental protocols, comparative quantitative data, and logical workflow diagrams for these core methodologies.

Stereospecific Reduction of Chiral Precursors

The most common and historically significant approach to producing (S)-2-methylamphetamine is the reduction of the C1 hydroxyl group of chiral precursors like (1S,2S)-pseudoephedrine or (1R,2S)-ephedrine. Since the stereocenter at C2 is unaffected during the reaction, the stereochemistry of the final product is dictated by the starting material.



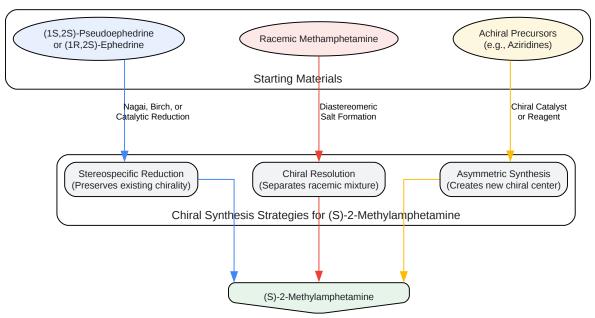


Fig. 1: General Synthetic Approaches



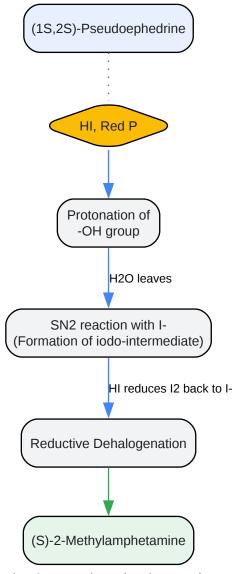


Fig. 2: Nagai Reduction Pathway



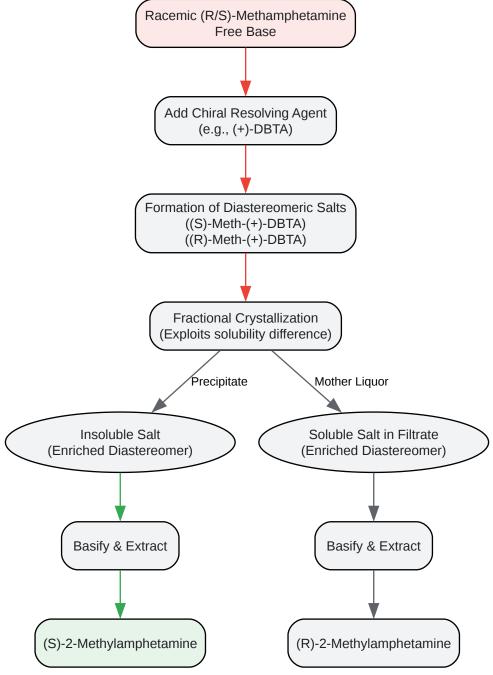


Fig. 3: Chiral Resolution Workflow



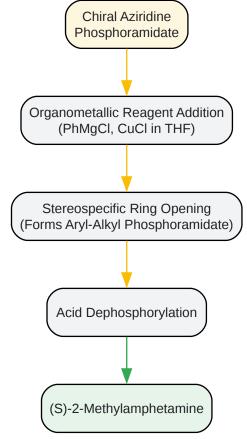


Fig. 4: Asymmetric Cuprate Addition Pathway

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